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Glycine, N-phosphono-

Cat. No.: B13563354
CAS No.: 5259-81-4
M. Wt: 155.05 g/mol
InChI Key: QUIQKYAAGXIAFF-UHFFFAOYSA-N
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Description

Historical Context of its Discovery and Early Research Significance

Glyphosate (B1671968) was first synthesized in 1950 by Swiss chemist Dr. Henri Martin, who worked for the Swiss company Cilag. However, this work was never published. wikipedia.org Independent discovery occurred in 1970 at Monsanto Company by Dr. John E. Franz. wikipedia.org Early research into derivatives of aminomethylphosphonic acid was focused on their potential as water-softening agents. wikipedia.org Two of these derivatives showed weak herbicidal activity, which prompted further investigation into analogous compounds, leading to the synthesis of glyphosate. wikipedia.org

Initial studies identified glyphosate as a weak chemical chelating agent. wikipedia.org However, its potent, non-selective herbicidal properties soon became the central focus of research. Monsanto commercialized glyphosate for agricultural use in 1974. wikipedia.orgnih.gov Its mechanism of action, the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, was a significant discovery in plant biology and herbicide science. wikipedia.orgnih.gov This enzyme is crucial for the synthesis of aromatic amino acids in plants and some microorganisms but is not present in animals. wikipedia.orgnih.gov

Chemical Structure and Core Chemical Characteristics Relevant to Research

Glycine (B1666218), N-phosphono- is a derivative of the amino acid glycine and an aminophosphonic acid. wikipedia.orgresearchgate.net Its chemical structure features a phosphonomethyl group attached to the nitrogen atom of glycine. researchgate.net This structure gives the molecule its unique chemical characteristics.

The molecule is amphoteric, meaning it possesses both acidic and basic functional groups. researchgate.netcdc.gov It has a carboxylic acid group, a phosphonic acid group, and a secondary amine group. researchgate.net These groups can ionize depending on the pH of the surrounding environment, allowing the molecule to exist in various zwitterionic forms. wikipedia.orgresearchgate.net This property is crucial for its behavior in biological systems and the environment.

Several methods for the synthesis of glyphosate have been developed and are subjects of ongoing research. Industrial synthesis primarily utilizes two main routes, both involving the Kabachnik–Fields reaction. wikipedia.orgbrown.edu One method involves the reaction of iminodiacetic acid with formaldehyde (B43269) and phosphorous acid. wikipedia.org Another common method uses glycine as a starting material. wikipedia.orgresearchgate.netgoogle.com Research also explores more "atom-efficient" methods, such as the dealkylation of N-substituted glyphosates and processes involving the oxidation of N-(phosphonomethyl)iminodiacetic acid. brown.edugoogle.com

Table 1: Key Chemical Properties of Glycine, N-phosphono-

PropertyValueSource
IUPAC NameN-(Phosphonomethyl)glycine wikipedia.org
CAS Number1071-83-6 wikipedia.org
Molecular FormulaC3H8NO5P glentham.com
Molecular Weight169.07 g/mol sigmaaldrich.com
Melting Point200 °C researchgate.net
pKa values<2, 2.6, 5.6, 10.6 wikipedia.orgcdc.gov
Solubility in water (25°C)1.16 wt% scielo.org.ar

Overview of Major Academic Research Trajectories and Paradigms

Evolution of Research Focus Areas

Academic research on Glycine, N-phosphono- has evolved significantly since its discovery. The initial focus was on its synthesis and herbicidal mode of action. wikipedia.orgacs.org A major shift in research occurred with the development of glyphosate-resistant crops (GRCs) in the 1990s. core.ac.uk This led to a surge in studies related to:

Weed Resistance: A primary area of research has been the evolution of glyphosate resistance in various weed species. nih.gov Studies have identified multiple resistance mechanisms, including target-site mutations in the EPSPS gene and gene amplification. nih.gov

Environmental Fate and Impact: A substantial body of research has investigated the environmental behavior of glyphosate, including its adsorption to soil particles, degradation into its main metabolite aminomethylphosphonic acid (AMPA), and potential for water contamination. scielo.org.arnih.govresearchgate.net

Non-target Organism Effects: Researchers have explored the effects of glyphosate on a wide range of non-target organisms, including soil microbes, aquatic organisms, and insects. encyclopedia.pubwisdomlib.orgejes.cz

Analytical Methods: The development of sensitive and accurate methods for detecting and quantifying glyphosate and AMPA in various environmental and biological matrices has been a continuous area of research. acs.orgscience.gov

Bioremediation: The discovery of microorganisms capable of degrading glyphosate has spurred research into their metabolic pathways and potential for bioremediation of contaminated sites. acs.org

Interdisciplinary Nature of Glycine, N-phosphono- Studies

The study of Glycine, N-phosphono- is inherently interdisciplinary, drawing on expertise from chemistry, biology, agronomy, environmental science, and toxicology. nih.govacs.orgacs.org

Chemistry and Biology: The interface of chemistry and biology is central to understanding glyphosate's mode of action, the biochemical basis of resistance, and its effects on metabolic pathways in plants and microorganisms. acs.orgontosight.ainih.gov

Agronomy and Weed Science: These fields focus on the practical application of glyphosate in agriculture, the management of glyphosate-resistant weeds, and the development of integrated weed management strategies. core.ac.ukcambridge.org

Environmental Science: This discipline investigates the movement, persistence, and ecological impact of glyphosate in various ecosystems, including soil and water systems. scielo.org.arnih.gov

Toxicology: Toxicological studies assess the potential risks of glyphosate to non-target organisms and ecosystems. nih.govwisdomlib.org

The development of interdisciplinary laboratory courses for undergraduate students often uses glyphosate as a case study to link concepts in chemistry, biology, and microbiology. acs.orgacs.org This highlights the compound's significance as a tool for teaching fundamental scientific principles across different disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NO5P B13563354 Glycine, N-phosphono- CAS No. 5259-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5259-81-4

Molecular Formula

C2H6NO5P

Molecular Weight

155.05 g/mol

IUPAC Name

2-(phosphonoamino)acetic acid

InChI

InChI=1S/C2H6NO5P/c4-2(5)1-3-9(6,7)8/h1H2,(H,4,5)(H3,3,6,7,8)

InChI Key

QUIQKYAAGXIAFF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NP(=O)(O)O

Origin of Product

United States

Synthesis and Derivatization Methodologies in Chemical Research

Classical Synthetic Routes

Classical synthetic strategies for N-phosphonoglycine often rely on well-established named reactions and transformations, providing robust and versatile pathways to the target molecule and its analogs.

Kabachnik-Fields Reaction Applications

The Kabachnik-Fields reaction is a three-component condensation reaction that serves as a primary method for the synthesis of α-aminophosphonates. wikipedia.orgnih.gov This reaction typically involves an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgnih.gov The reaction proceeds through the formation of an imine intermediate, followed by the addition of the phosphite. wikipedia.orgnih.gov

For the synthesis of N-phosphonoglycine derivatives, the Kabachnik-Fields reaction provides a direct route. researchgate.net For instance, the condensation of an amine, a carbonyl compound, and a dialkyl phosphite can yield α-aminophosphonates, which are structurally analogous to α-amino acids. wikipedia.org The reaction can be performed under various conditions, including solvent-free microwave irradiation, which can be more environmentally friendly. nih.gov While traditionally catalyzed by acids or bases, some variations of the Kabachnik-Fields reaction can proceed without a catalyst. nih.govnih.gov

ReactantsCatalyst/ConditionsProductReference
Amine, Carbonyl Compound, Dialkyl PhosphiteLewis or Brønsted acidsα-Aminophosphonate researchgate.net
Primary/Secondary Amine, Aldehyde/Ketone, Dialkyl PhosphiteSolvent-free microwaveα-Aminophosphonate nih.gov
Benzaldehyde, Propylamine, Diethyl PhosphiteIn situ FT-IR monitoringN-propyl-α-(diethylphosphono)benzylamine nih.gov

Petasis Reaction Protocols for Analog Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. researchgate.net This reaction has proven to be a valuable tool for synthesizing N-phosphonomethylglycine derivatives. mdpi.com

Specifically, the reaction of α-aminophosphonates with glyoxylic acid and various organoboronic acids allows for the preparation of a range of N-phosphonomethylglycine analogs with good yields and high diastereoselectivity. researchgate.netmdpi.com This method offers the advantage of varying substituents at both the phosphorus and nitrogen atoms, enabling the creation of a diverse library of compounds. mdpi.com The reaction conditions can be optimized, and in some cases, the use of polar protic solvents like hexafluoroisopropanol (HFIP) can significantly reduce reaction times and improve yields. wikipedia.org

Amine ComponentCarbonyl ComponentBoronic Acid ComponentProductReference
α-AminophosphonatesGlyoxylic AcidOrganoboronic AcidsN-Phosphonomethylglycine Derivatives researchgate.netmdpi.com
Secondary Amines, AnilinesGlyoxylic AcidAlkenylboronic acids, Arylboronic acidsUnnatural α-Amino Acids organic-chemistry.org

Synthesis from N-phosphonomethyl Iminodiacetic Acid

N-phosphonoglycine can be synthesized from N-(phosphonomethyl)iminodiacetic acid (PMIDA). researchgate.netatamanchemicals.com One method involves the oxidative dealkylation of one of the carboxymethyl groups of PMIDA. researchgate.net This conversion can be achieved using molecular oxygen in the presence of a cobalt(II) ion catalyst in an aqueous solution. researchgate.net The reaction is selective for the desired N-phosphonoglycine product when conducted at a low pH (around 1-2) and with substrate loadings below 5% by weight. researchgate.net

Another approach involves the oxidation of PMIDA with hydrogen peroxide in the presence of tungsten-based catalysts. researchgate.net This method is a key step in several industrial processes for producing N-phosphonoglycine. researchgate.net The efficiency of this oxidation can be influenced by the structure of the catalyst and the reaction conditions. researchgate.net

Starting MaterialReagentsProductReference
N-(phosphonomethyl)iminodiacetic acid (PMIDA)Molecular Oxygen, Cobalt(II) catalystN-(phosphonomethyl)glycine researchgate.net
N-(phosphonomethyl)iminodiacetic acid (PMIDA)Hydrogen Peroxide, Tungsten-based catalystsN-(phosphonomethyl)glycine researchgate.net

Processes Involving Glycine (B1666218), Formaldehyde (B43269), and Dialkyl Phosphites

A direct synthesis of N-phosphonomethyl glycine can be achieved by reacting glycine, formaldehyde, and a dialkyl phosphite. google.com In a typical procedure, glycine is dissolved in an alcoholic solution containing formaldehyde and a tertiary base. google.com After the initial reaction is complete, a dialkyl phosphite is added, and the mixture is heated. google.com The resulting ester is then saponified using an aqueous sodium hydroxide (B78521) solution, followed by acidification to precipitate the final N-phosphonomethyl glycine product. google.com This process offers a straightforward route to the target compound from readily available starting materials. google.com A similar approach, a Mannich-type reaction, involves reacting N-benzyl glycine with phosphorous acid and formaldehyde, followed by hydrogenolysis to yield N-phosphono methyl glycine. yakhak.org

Advanced Synthesis Techniques

Advanced synthetic methodologies enable more sophisticated studies of N-phosphonoglycine, particularly in understanding its metabolic fate and mechanism of action.

Incorporation of Isotopic Labels (e.g., Carbon-13) for Tracing Studies

Isotopic labeling is a crucial technique for tracing the metabolic pathways of compounds within biological systems. Carbon-13 (¹³C), a stable and non-radioactive isotope of carbon, is widely used for this purpose. wikipedia.org By incorporating ¹³C atoms into the structure of N-phosphonoglycine, researchers can track its metabolism and distribution in organisms using techniques like mass spectrometry and NMR spectroscopy. nih.govsigmaaldrich.com

The synthesis of ¹³C-labeled N-phosphonoglycine would involve using starting materials enriched with ¹³C. For example, in the synthesis from glycine, formaldehyde, and a phosphite, one or more of these precursors could be used in their ¹³C-labeled form. The position and extent of labeling can be designed to probe specific metabolic questions. nih.gov The analysis of the mass distribution vectors (MDVs) of the labeled metabolite and its downstream products provides detailed information about nutrient contributions and pathway activities. nih.gov

IsotopeApplication in N-phosphonoglycine ResearchAnalytical TechniquesReference
Carbon-13 (¹³C)Tracing metabolic pathways, studying pharmacokinetics and distribution.Mass Spectrometry, NMR Spectroscopy wikipedia.org

Stereoselective Synthesis of Derivatives

The controlled synthesis of specific stereoisomers of Glycine, N-phosphono- derivatives is critical for investigating their biological activity. Stereoselective synthesis of α-aminophosphonic acids and their derivatives can be broadly achieved through several strategic approaches, including the formation of the C-P bond via Strecker-type processes, C-C bond formation through diastereoselective alkylation of phosphonoglycine equivalents, and C-N bond formation via diastereoselective electrophilic amination. nih.gov

One of the most utilized methods for creating the C-P bond is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to an imine. nih.gov The stereoselectivity of this reaction can be controlled by using chiral auxiliaries. For instance, the addition of diethyl phosphite to a chiral imine formed from the condensation of an aldehyde and a chiral amine, such as (S)-α-methylbenzylamine, yields α-aminophosphonates with diastereomeric excess. nih.gov

Another powerful strategy involves the stereoselective alkylation of a chiral nickel(II) complex derived from an N-benzyl-(S)-proline derivative and glycine. scispace.com Alkylation of this complex with iodomethyl diisopropylphosphite proceeds under basic conditions to afford the alkylated Schiff base as a single diastereoisomer, which can then be hydrolyzed to yield the desired β-phosphono α-amino acid with very high enantiomeric excess (99% ee). scispace.com These methods highlight the importance of chiral templates and auxiliaries in directing the stereochemical outcome of reactions to produce enantiomerically pure derivatives of Glycine, N-phosphono-.

Synthetic Studies of Glycine, N-phosphono- Derivatives

Synthetic studies on Glycine, N-phosphono- have led to a diverse array of derivatives, each with unique properties and potential applications. These studies focus on modifying the core structure by forming peptide bonds, substituting the glycine backbone, adding further phosphonomethyl groups, or incorporating it into larger biomimetic structures.

Phosphono-peptides, which contain a stable phosphonamidate bond (P-N) or a phosphonate (B1237965) ester linkage as a mimic of the tetrahedral transition state of peptide bond hydrolysis, are of significant interest. A general and widely applied method for their synthesis involves the phosphonylation of amino acid or peptide esters with alkyl N-protected aminoalkylphosphonochloridates. mdpi.com These reactive phosphonochloridates are typically prepared through the chlorination of the corresponding dialkyl phosphonates, phosphonic monoesters, or alkyl phosphinates using reagents like phosphorus pentachloride, thionyl chloride, or carbon tetrachloride. mdpi.com

Alternatively, standard peptide coupling reagents can be employed to form the phosphonamidate bond. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide (B81097) (DPPA), and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop) have been successfully used to condense N-protected aminoalkylphosphonic acids with amino esters. mdpi.com Another approach is the Petasis reaction, a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid, which can be adapted for the synthesis of N-phosphonomethyl-α-amino acids, key precursors for phosphono-peptides. researchgate.net

Modification of the glycine backbone through C-substitution has been explored to generate novel derivatives with potentially altered biological activities. Research has led to the synthesis of a series of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl) glycine. nih.gov These compounds, including 8- and 12-membered cyclic analogues, were synthesized and characterized, showing potential as cytotoxic agents against human tumor cell lines. nih.gov

Another class of C-substituted derivatives are the N-[(phosphono)(aryl)methyl]glycines. researchgate.netnih.gov These compounds were synthesized and evaluated for their herbicidal properties. researchgate.netnih.gov Notably, one derivative, N-[(phosphono)(4-hydroxyphenyl)methyl]glycine, exhibited stronger herbicidal activity against specific weeds compared to the parent compound, while showing lower phytotoxicity to certain cultivated plants. nih.gov

Table 1: Examples of C-Substituted Derivatives of Glycine, N-phosphono-

Derivative Name Type of Substitution Reference
Cα,α-disubstituted 8-membered cyclic analog Cyclic, Disubstituted on α-carbon nih.gov
Cα,α-disubstituted 12-membered cyclic analog Cyclic, Disubstituted on α-carbon nih.gov
N-[(phosphono)(aryl)methyl]glycines Aryl group on the methylene (B1212753) carbon researchgate.netnih.gov
N-[(phosphono)(4-hydroxyphenyl)methyl]glycine 4-hydroxyphenyl group on the methylene carbon nih.gov

N,N-Bis(phosphonomethyl)glycine, also known as glyphosine, is a derivative featuring two phosphonomethyl groups attached to the nitrogen atom of glycine. One synthetic approach involves its intercalation into a layered double hydroxide (LDH). This is achieved by reacting N,N-bis(phosphonomethyl)glycine with an MgAl-NO3-LDH precursor under alkaline conditions. acs.orgacs.org The process results in the exchange of the interlayer nitrate (B79036) anions with the N,N-bis(phosphonomethyl)glycine anions, forming a new hybrid material. acs.orgacs.org

An alternative, solvent-free method for synthesizing related compounds utilizes microwave irradiation. For example, ((Phenylcarbamoylmethyl-phosphonomethyl-amino)-methyl)-phosphonic acid was synthesized in high yield by the reaction of 2-Amino-N-phenyl-acetamide with formaldehyde and phosphorous acid under microwave irradiation, demonstrating an efficient and milder route for creating N,N-disubstituted glycine derivatives. researchgate.net

Peptide Nucleic Acids (PNAs) are DNA mimics with a peptide-like backbone. The development of phosphono-PNA analogues introduces a phosphonate group into the backbone, potentially altering binding properties and biological stability. A synthetic strategy for these analogues has been developed using N-(dihydroxypropyl)glycine units as a scaffold. researchgate.net The synthesis involves a sequential process where phosphonate and nucleobase moieties are added to suitably protected dihydroxypropylamines. researchgate.net This methodology allows for the creation of new synthetic polymers that feature a phosphonate internucleotide linkage, replacing the standard phosphodiester bond found in DNA or the amide bond in traditional PNAs. researchgate.net

Biochemical and Molecular Mechanisms of Action

Primary Mechanism: Shikimate Pathway Inhibition

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a precursor for the synthesis of essential aromatic amino acids. nih.gov Glycine (B1666218), N-phosphono- specifically targets and inhibits a key enzyme in this pathway, leading to a cascade of metabolic disruptions.

The primary molecular target of Glycine, N-phosphono- is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS; EC 2.5.1.19). osti.govgoogle.comepa.gov This enzyme catalyzes the sixth step in the shikimate pathway, which involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (B1206780) (S3P), forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403). nih.gov

Glycine, N-phosphono- acts as a potent, specific, and competitive inhibitor of EPSPS with respect to its substrate, phosphoenolpyruvate. google.comresearchgate.net The binding of Glycine, N-phosphono- to the enzyme prevents the binding of PEP, thereby halting the catalytic reaction. researchgate.net This inhibition is highly effective, leading to the accumulation of shikimate within the cells. nih.govnih.gov Studies have shown that treatment with Glycine, N-phosphono- can lead to a significant, several-hundred-fold increase in intracellular shikimate levels. osti.govnih.gov The structure of Glycine, N-phosphono- is crucial for its inhibitory activity, with the phosphonomethyl group playing an essential role. nih.govsmolecule.com

The inhibition of EPSPS by Glycine, N-phosphono- directly disrupts the shikimate pathway, which is the sole route for the de novo synthesis of the aromatic amino acids: tyrosine, tryptophan, and phenylalanine. smolecule.comjmpas.com These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a wide array of secondary metabolites vital for plant growth and defense, such as lignins, alkaloids, flavonoids, and phytohormones. nih.gov

By blocking the production of chorismate, the common precursor for these aromatic amino acids, Glycine, N-phosphono- effectively starves the plant of these critical compounds. nih.gov This leads to a cessation of growth and, ultimately, cell death. jmpas.com The inhibitory effect on the synthesis of these amino acids can be reversed by the external application of a mixture of tyrosine, tryptophan, and phenylalanine. nih.gov

Kinetic studies have provided detailed insights into the mechanism of EPSPS inhibition by Glycine, N-phosphono-. The inhibition is competitive with respect to phosphoenolpyruvate (PEP) and uncompetitive with respect to shikimate-3-phosphate (S3P). researchgate.netnih.gov This indicates that Glycine, N-phosphono- binds to the [enzyme:S3P] complex. researchgate.netnih.gov The binding of S3P to the enzyme appears to induce a conformational change that creates the binding site for Glycine, N-phosphono-. nih.gov

The binding reaction proceeds in an ordered manner, where S3P binds first, followed by either PEP or the inhibitor, Glycine, N-phosphono-. nih.govresearchgate.net This leads to the formation of a dead-end ternary complex: [enzyme:S3P:Glycine, N-phosphono-]. researchgate.netnih.gov The affinity of Glycine, N-phosphono- for the EPSPS enzyme is high, with reported inhibition constants (Ki) in the low micromolar range. For instance, at pH 7.0, the Ki with respect to PEP was found to be 1.25 micromolar, and the uncompetitive inhibition constant (Ki') with respect to S3P was 18.3 micromolar. osti.govnih.gov The sensitivity of the enzyme to inhibition by Glycine, N-phosphono- increases with increasing pH, suggesting that a fully ionized phosphono group is essential for binding and inhibition. osti.govnih.gov

Table 1: Kinetic Parameters of EPSPS Inhibition by Glycine, N-phosphono-

Parameter Value Condition Reference
Inhibition type vs. PEP Competitive researchgate.netnih.gov
Inhibition type vs. S3P Uncompetitive researchgate.netnih.gov
Ki (vs. PEP) 1.25 µM pH 7.0 osti.govnih.gov
K'i (vs. S3P) 18.3 µM pH 7.0 osti.govnih.gov

The shikimate pathway is present in plants, bacteria, fungi, and some protozoa, but it is absent in animals. epa.govjmpas.com This is because animals obtain the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—from their diet. Consequently, Glycine, N-phosphono- is selectively toxic to plants and many microorganisms while exhibiting low direct toxicity to animals, as they lack the target enzyme, EPSPS. tandfonline.com

This specificity is the cornerstone of its widespread use. While it is a broad-spectrum herbicide effective against a wide range of plants, its mechanism of action does not directly affect the corresponding metabolic pathways in mammals and other animals. researchgate.net However, some microorganisms, including strains of Escherichia coli, Salmonella typhimurium, and Pseudomonas aureofaciens, are susceptible to Glycine, N-phosphono-, while others, like the eukaryotes Saccharomyces cerevisiae and Neurospora crassa, are not inhibited. nih.gov

Secondary and Ancillary Biochemical Effects

While the primary mechanism of action of Glycine, N-phosphono- is the inhibition of EPSPS, some studies have reported other biochemical effects.

Effects on 3-Dehydroquinate (B1236863) Synthase

Glycine, N-phosphono- has been shown to inhibit 3-dehydroquinate synthase, the second enzyme in the shikimate pathway which is essential for the biosynthesis of aromatic amino acids. nih.govresearchgate.net In studies involving Escherichia coli, this inhibitory effect was observed, although it could be reversed by the addition of CO2. nih.gov Further research has confirmed that Glycine, N-phosphono- can cause a stringent inhibition of 3-dehydroquinate synthase activity. researchgate.net The shikimate pathway and its enzymes, including 3-dehydroquinate synthase, are recognized as key targets for the development of antimicrobial agents and herbicides because they are essential in many microorganisms and plants but are absent in humans. rcsb.org

Influence on Aminolevulinate Synthase and Porphyrin Synthesis Pathway

A secondary mechanism of action for Glycine, N-phosphono- involves its interference with the porphyrin synthesis pathway. lsuagcenter.com This pathway is initiated by the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the condensation of glycine and succinyl-CoA to produce 5-aminolevulinate (ALA), the committed precursor for all tetrapyrroles like hemes and chlorophyll. nih.govnih.govresearchgate.net Research indicates that Glycine, N-phosphono- can inhibit the activity of aminolevulinate synthase, thereby blocking the conversion of succinyl CoA into aminolevulinic acid. lsuagcenter.com The consequence of this inhibition is the disruption of the synthesis of crucial porphyrin-containing compounds, including chlorophyll, cytochromes, and peroxidases. lsuagcenter.com

Alterations in Carbon Assimilation and Metabolism, including Ribulose Bisphosphate Carboxylase

Glycine, N-phosphono- affects carbon assimilation and metabolism in plants. Studies on sugar beet (Beta vulgaris L.) have demonstrated that the compound can directly inhibit the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme responsible for carbon fixation in photosynthesis. nih.gov This inhibition leads to a notable increase in the substrate, ribulose-1,5-bisphosphate, and a decrease in the product, phosphoglyceric acid, shortly after application. nih.gov

Table 1: Summary of Enzymatic Effects of Glycine, N-phosphono-

Enzyme Pathway Observed Effect Reference
3-Dehydroquinate Synthase Shikimate Pathway Inhibition nih.govresearchgate.net
Aminolevulinate Synthase Porphyrin Synthesis Inhibition of activity lsuagcenter.com

Mechanisms of Biological Resistance and Tolerance

The extensive use of Glycine, N-phosphono- has led to the evolution of resistant weeds, which employ various strategies to survive exposure. These resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.orgmdpi.com

Enzymatic Alterations and Target-Site Resistance

Target-site resistance (TSR) involves modifications to the primary target enzyme, EPSPS, or its expression levels. bac-lac.gc.ca

EPSPS Gene Mutations : The most common form of TSR involves point mutations in the EPSPS gene. mdpi.com These mutations result in an amino acid substitution in the enzyme, which reduces the binding affinity of Glycine, N-phosphono- to the active site. mdpi.com A frequently documented substitution occurs at the proline 106 position, where it is replaced by serine, threonine, or alanine (B10760859). bac-lac.gc.cascience.gov

EPSPS Gene Amplification : Another TSR mechanism is the overproduction of the EPSPS enzyme, which results from the amplification of the gene that codes for it. mdpi.comnih.gov With significantly more enzyme present, the standard application rate of the compound is insufficient to block the shikimate pathway, allowing the plant to function normally. mdpi.com

Research on resistant hairy beggarticks (Bidens pilosa) populations demonstrated the impact of TSR. The amount of Glycine, N-phosphono- required to inhibit EPSPS activity by 50% (I₅₀) was significantly higher in resistant populations compared to a susceptible one.

Table 2: EPSPS Enzyme Sensitivity to Glycine, N-phosphono- in Bidens pilosa

Population Resistance Status I₅₀ (μM of Glycine, N-phosphono-) Fold Resistance (Compared to S)
S Susceptible 0.95 1.0
R2 Resistant 8.1 8.5
R1 Resistant 122.0 128.4

Data sourced from Alcántara-de la Cruz et al., 2016. frontiersin.org

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal concentration of Glycine, N-phosphono- from reaching the EPSPS enzyme. mdpi.combac-lac.gc.ca

Reduced Translocation : A prevalent NTSR mechanism is the impaired movement (translocation) of the compound within the plant. science.govnih.gov In susceptible plants, Glycine, N-phosphono- is transported from the treated leaves to areas of high metabolic activity, such as the meristems. researchgate.net In resistant plants, this translocation is significantly reduced, with the compound often becoming concentrated in the treated leaves. nih.gov This mechanism is believed to involve altered membrane transporters or the sequestration of the compound into cellular compartments like the vacuole, effectively isolating it from the chloroplasts where the shikimate pathway operates. researchgate.netfrontiersin.org

Enhanced Metabolism : While Glycine, N-phosphono- is generally considered to have limited metabolism within most plants, some resistant biotypes have developed the ability to detoxify it. mdpi.combac-lac.gc.ca This NTSR mechanism involves enzymatic degradation of the active compound into non-toxic metabolites. mdpi.com The families of enzymes often implicated in herbicide metabolism, such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), are thought to play a role in this process. researchgate.netfrontiersin.org

Table 3: Summary of Resistance Mechanisms to Glycine, N-phosphono-

Category Mechanism Description Reference
Target-Site Resistance (TSR) EPSPS Gene Mutation Amino acid substitution in the EPSPS enzyme reduces binding affinity for the herbicide. mdpi.combac-lac.gc.ca
EPSPS Gene Amplification Over-expression of the EPSPS gene leads to an excess of the target enzyme. mdpi.comnih.gov
Non-Target-Site Resistance (NTSR) Reduced Translocation Impaired movement of the herbicide from treated leaves to target sites (meristems). bac-lac.gc.cascience.govnih.gov
Vacuolar Sequestration Confinement of the herbicide within the cell's vacuole, away from the target site. researchgate.netfrontiersin.org

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways and Microbial Involvement

The primary mechanism for the dissipation of glyphosate (B1671968) from the environment is through microbial degradation. proquest.com A diverse array of soil microorganisms has evolved the metabolic capability to utilize this phosphonate (B1237965) herbicide as a source of essential nutrients like phosphorus, carbon, and nitrogen. mdpi.comfrontiersin.orguwaterloo.ca This microbial transformation is a critical process that leads to the mineralization of glyphosate into simpler, non-herbicidal compounds.

Microbial activity is the principal driver of glyphosate decomposition in soil environments. cambridge.org Various bacteria and fungi can break down the glyphosate molecule, ultimately converting it to carbon dioxide, water, and phosphate (B84403). researchgate.net The rate and extent of this mineralization can vary widely depending on the microbial community present and prevailing environmental conditions. cambridge.org

Two primary metabolic pathways have been identified in the microbial degradation of glyphosate: the C-P lyase pathway and the glyphosate oxidoreductase (GOX) pathway. mdpi.comfrontiersin.org These pathways involve different enzymatic reactions and result in distinct intermediate metabolites.

The Carbon-Phosphorus (C-P) lyase pathway involves the enzymatic cleavage of the stable carbon-phosphorus bond within the glyphosate molecule. nih.govproquest.com This reaction is catalyzed by the C-P lyase enzyme complex, which is encoded by the phn operon in many bacteria. proquest.comnih.gov The activity of this pathway is typically induced under conditions of phosphate starvation, allowing the microorganism to access the phosphorus in glyphosate. proquest.commdpi.com

The cleavage of the C-P bond in glyphosate via this pathway yields sarcosine (B1681465) and inorganic phosphate. researchgate.netnih.govmdpi.com Sarcosine can be further metabolized by the cell. nih.gov The C-P lyase pathway is considered advantageous from a bioremediation perspective as it directly breaks the phosphonate bond, leading to less persistent intermediates compared to the alternative pathway. researchgate.net

The glyphosate oxidoreductase (GOX) pathway represents an alternative route for glyphosate degradation. This pathway is initiated by the enzyme glyphosate oxidoreductase, which cleaves the C-N bond of the molecule. mdpi.comnih.gov This enzymatic action results in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. mdpi.comnih.gov

The GOX pathway is a common mechanism for glyphosate detoxification in both bacteria and glyphosate-resistant plants. nih.gov While effective in breaking down the parent compound, this pathway leads to the formation of AMPA, a major and more persistent metabolite in the environment. mdpi.com

A wide range of bacterial species have been identified with the ability to degrade glyphosate. These microorganisms have been isolated from glyphosate-contaminated soils and exhibit varying efficiencies in breaking down the herbicide. pakbs.org Genera such as Bacillus, Pseudomonas, and Ochrobactrum are frequently cited for their glyphosate-degrading capabilities. mdpi.com

Specific species and strains that have demonstrated significant degradation potential include:

Bacillus spp. : Several Bacillus species, including B. cereus and B. subtilis, have been shown to effectively degrade glyphosate. mdpi.comresearchgate.net For instance, some strains can utilize glyphosate as a source of carbon and phosphorus. researchgate.net

Pseudomonas spp. : Members of the Pseudomonas genus, such as P. aeruginosa and P. putida, are known to metabolize glyphosate through different pathways. mdpi.comunn.edu.ngmdpi.com

Xanthomonas maltophilia (now known as Stenotrophomonas maltophilia): Strains of this bacterium have been identified that utilize the C-P lyase pathway for glyphosate degradation. nih.gov

Other notable genera include Enterobacter, Klebsiella, and Serratia. pakbs.orgmdpi.com

The degradation capacity of these isolates can be substantial. For example, studies have shown that certain bacterial strains can degrade a significant percentage of glyphosate in both liquid media and soil within a few weeks. pakbs.orgmdpi.com

Degradation of Glyphosate by Bacterial Isolates at 100 mg/kg Concentration within 28 days
Bacterial StrainDegradation Percentage (%)
Enterobacter ludwigii99
Pseudomonas aeruginosa95
Enterobacter cloacae92
Klebsiella variicola91
Serratia liquefaciens87

Aminomethylphosphonic acid (AMPA) is the primary and most frequently detected metabolite of glyphosate degradation in the environment, primarily formed through the glyphosate oxidoreductase pathway. frontiersin.orgresearchgate.netusgs.gov AMPA is of significant environmental concern because it can be more persistent in soil than glyphosate itself, with a half-life that can extend up to several hundred days. mdpi.comnih.gov

The presence of AMPA is widespread in soils, surface waters, and even groundwater, often being detected more frequently than the parent glyphosate compound. usgs.govusgs.gov Although AMPA can be further degraded by some microorganisms, its persistence can lead to its accumulation in the environment. mdpi.commdpi.com The formation of AMPA is a crucial aspect of the environmental fate of glyphosate, as it represents a transformation to a more stable and mobile compound. researchgate.netacs.org

The rate and efficiency of microbial degradation of glyphosate are influenced by a variety of environmental factors. These factors can affect both the microbial populations and the availability of glyphosate for breakdown.

Phosphate Availability : The presence of readily available inorganic phosphate can suppress the C-P lyase pathway, as microorganisms will preferentially utilize the more easily accessible phosphorus source. proquest.commdpi.com Conversely, phosphate-limited conditions can stimulate the degradation of glyphosate via this pathway. nih.govcambridge.org

Soil Type : Soil properties such as texture, organic matter content, and pH play a significant role. pakbs.org For example, sandy loam textures have been associated with higher degradation rates. pakbs.org Clay content and organic matter can influence the adsorption of glyphosate, affecting its bioavailability to microorganisms. cambridge.org

pH : Soil pH can impact both microbial activity and the chemical form of glyphosate. Optimal pH for degradation by many bacterial strains is around neutral (pH 7). pakbs.org

Temperature and Moisture : Like most microbial processes, glyphosate degradation is influenced by temperature and soil moisture, with optimal conditions generally aligning with those that support robust microbial growth. pakbs.org

Nutrient and Carbon Availability : The presence of other nutrients and carbon sources can also affect degradation rates. cambridge.org

Environmental Factors Influencing Glyphosate Degradation
FactorInfluence on Degradation
Phosphate AvailabilityHigh phosphate can inhibit the C-P lyase pathway.
Soil TypeTexture and organic matter content affect bioavailability.
pHOptimal degradation often occurs at neutral pH.
TemperatureAffects microbial activity, with optimal ranges for degradation.
MoistureAdequate soil moisture is necessary for microbial function.

Abiotic Degradation Processes

Abiotic degradation of N-(phosphonomethyl)glycine can occur through several chemical processes, including hydrolysis, photodegradation, and reactions with metals and chlorine. These processes are critical in determining the compound's environmental half-life and the formation of its degradation products.

N-(phosphonomethyl)glycine is notably stable to hydrolysis under a range of environmental pH conditions. Studies have shown it to be resistant to hydrolysis at pH levels of 3, 6, and 9 with temperatures varying from 5°C to 35°C alanplewis.com. However, chemical degradation can be induced under specific conditions. For instance, in the presence of hydrogen peroxide and potassium hydroxide (B78521), N-(phosphonomethyl)glycine can undergo perhydrolysis researchgate.net. The efficiency of this degradation is significantly influenced by the presence of activators such as boric acid in a micellar decontamination system researchgate.net. Research has indicated that without such activating agents, N-(phosphonomethyl)glycine does not readily undergo splitting reactions at high pH researchgate.net. The optimal pH for this micellar-activated degradation has been identified to be in the range of 10.5 to 11.5 researchgate.net.

Microbial activity is the primary driver of its breakdown in soil, proceeding through two main pathways. One pathway involves the enzyme glyphosate oxidoreductase, which cleaves the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate karolinum.cz. The other pathway utilizes the enzyme C-P lyase to break the C-P bond, yielding sarcosine and phosphate karolinum.cznih.gov.

Photodegradation, or photolysis, can contribute to the breakdown of N-(phosphonomethyl)glycine in aquatic environments, although its significance can vary. Direct photolysis of N-(phosphonomethyl)glycine in water under natural light has been found to be insignificant across a pH range of 5, 7, and 9 orst.edu. However, studies employing artificial UV irradiation have demonstrated its degradation.

Table 1: Summary of Photodegradation Studies on N-(phosphonomethyl)glycine

UV Type Wavelength Key Findings Reference
Natural Light Not Specified Insignificant degradation at pH 5, 7, and 9. orst.edu
UV-A 365 nm Investigated for effects on photolysis and toxicity. nih.gov
UV-B 302 nm Investigated for effects on photolysis and toxicity. nih.gov
UV-C 254 nm >90% decrease in concentration; formation of multiple transformation products. nih.gov

The interaction of N-(phosphonomethyl)glycine with metal ions can facilitate its abiotic degradation. While microbial breakdown has long been considered the primary pathway for its conversion to aminomethylphosphonic acid (AMPA), recent evidence has revealed an abiotic route in the presence of metals . This degradation can be triggered by the strong interaction between N-(phosphonomethyl)glycine and various metals .

The formation of chelate complexes with metal ions is a known characteristic of N-(phosphonomethyl)glycine karolinum.cz. Studies have shown that its degradation to AMPA can occur on metal surfaces, such as copper, and in the presence of metallic ions in aqueous solutions . For example, in samples of pure N-(phosphonomethyl)glycine deposited on metal surfaces, a significant percentage (around 50-56%) was found to have degraded into AMPA . This abiotic degradation pathway is relevant in various environmental and agricultural contexts, from its interaction with metallic ions in soil to contact with metals in storage and application equipment . Metal-organic frameworks (MOFs), such as Zr-based MOF-808, have also been shown to act as efficient heterogeneous catalysts for the complete degradation of N-(phosphonomethyl)glycine at room temperature, producing N-formyl glycine (B1666218) and hydroxymethyl-phosphonate nih.govresearchgate.net.

The chlorination of N-(phosphonomethyl)glycine in water treatment processes leads to its rapid degradation and the formation of various by-products. The degradation pathway of N-(phosphonomethyl)glycine during chlorination closely resembles that of glycine researchgate.netnih.gov.

The terminal products of this reaction are simple molecules. The carboxylic acid carbon is quantitatively converted to carbon dioxide (CO2) researchgate.netnih.gov. The methylene (B1212753) carbon is transformed into both CO2 and methanediol, with the relative amounts of each being pH-dependent. Under near-neutral to basic conditions (pH 6-9), CO2 is the main product, while acidic conditions (pH < 6) favor the formation of methanediol researchgate.netnih.gov. The phosphonomethylene carbon is consistently and quantitatively converted to methanediol across all tested conditions researchgate.netnih.gov. The nitrogen atom is transformed into nitrogen gas and nitrate (B79036), and the phosphorus moiety becomes phosphoric acid researchgate.netnih.gov.

In addition to these stable end products, several labile intermediates have been identified, including N-chloromethanimine, N-chloroaminomethanol, and cyanogen chloride researchgate.netnih.gov. Kinetic studies and modeling suggest that under typical industrial water chlorination conditions, N-(phosphonomethyl)glycine is expected to degrade almost instantaneously nih.gov. The resulting chlorination products are themselves not stable and are further degraded into small molecules that are commonly found from the chlorination of naturally occurring organic matter nih.gov.

Table 2: Terminal Chlorination Products of N-(phosphonomethyl)glycine

Original Moiety Terminal Product(s) pH Dependence
Carboxylic Acid Carbon Carbon Dioxide (CO2) -
Methylene Carbon Carbon Dioxide (CO2), Methanediol CO2 favored at pH 6-9; Methanediol favored at pH < 6
Phosphonomethylene Carbon Methanediol -
Nitrogen Atom Nitrogen Gas, Nitrate -
Phosphorus Moiety Phosphoric Acid -

Environmental Transport and Persistence Studies

The movement and longevity of N-(phosphonomethyl)glycine in the environment are largely governed by its strong adsorption to soil and sediment particles. This interaction significantly limits its mobility and bioavailability.

N-(phosphonomethyl)glycine exhibits strong and ready binding to soil and sediment components alanplewis.com. This adsorption is a key factor in its environmental fate, leading to its accumulation in the upper soil layers and bottom sediments of water bodies encyclopedia.pub. The primary mechanism of this binding is through its phosphonic acid moiety, which competes with inorganic phosphate for adsorption sites on soil particles alanplewis.comcambridge.orgcambridge.org.

Several soil properties influence the extent of N-(phosphonomethyl)glycine adsorption. Increased adsorption is associated with higher clay content, greater cation exchange capacity (CEC), and the presence of iron (Fe+++) and aluminum (Al+++) saturated clays (B1170129) and organic matter alanplewis.comcambridge.org. Conversely, adsorption tends to decrease with higher soil pH and increased levels of available phosphate, which competes for the same binding sites alanplewis.comcambridge.org. The mobility of N-(phosphonomethyl)glycine in soil is consequently very limited cambridge.org. Studies using soil columns have shown that the vast majority of the applied compound remains in the top few centimeters of the soil profile, with very little leaching observed . While strongly adsorbed, this binding is considered to be reversible, allowing for potential, albeit slow, release back into the soil solution cambridge.org.

Table 3: Factors Influencing Adsorption of N-(phosphonomethyl)glycine to Soil

Factor Influence on Adsorption Reference(s)
Clay Content Positive correlation alanplewis.comcambridge.org
Cation Exchange Capacity (CEC) Positive correlation alanplewis.com
Iron and Aluminum Oxides Positive correlation cambridge.org
Soil pH Negative correlation alanplewis.comcambridge.org
Phosphate Level Negative correlation alanplewis.comcambridge.orgcambridge.org
Organic Matter Positive correlation cambridge.orgccsenet.org

Leaching Potential in Soil

The potential for Glycine, N-phosphono- to leach through the soil profile and into groundwater is generally considered low due to its strong adsorption to soil particles nih.govepa.govresearchgate.net. However, its mobility is not negligible and is influenced by a combination of soil properties and environmental conditions. Leaching is primarily determined by soil structure and rainfall patterns researchgate.netbohrium.com.

Glycine, N-phosphono- is an organophosphorus compound that binds strongly to soil components, particularly clays and organic matter containing iron and aluminum oxides nih.govepa.gov. This strong sorption limits its availability in the soil solution, thereby reducing the amount that can be transported downward nih.govfrontiersin.org. The mechanism for this binding is similar to that of phosphate, and the presence of high phosphate levels in the soil can compete with Glycine, N-phosphono- for adsorption sites, potentially increasing its mobility nih.govtandfonline.comunram.ac.id.

Despite strong adsorption, leaching can occur under specific circumstances. For instance, limited leaching has been observed in non-structured sandy soils which have a lower capacity for adsorption researchgate.netbohrium.com. Furthermore, in structured soils with well-defined macropores (such as cracks and root channels), preferential flow can occur, especially after heavy rainfall events that follow application. This allows the compound to bypass the soil matrix where it would normally be adsorbed and be transported more rapidly to deeper soil layers or drainage systems researchgate.netbohrium.com. Studies have measured cumulative losses in outflow (runoff and shallow drainage) ranging from 0.06% to 1.0% of the applied amount, with wetter soil conditions at the time of application favoring greater mobilization researchgate.net. Another study noted that less than 1% of the initially applied amount was detected in leachates from lysimeters after 100 days researchgate.net.

Table 1: Factors Influencing the Leaching Potential of Glycine, N-phosphono- in Soil


FactorInfluence on Leaching PotentialMechanismSource
Soil Texture Decreased leaching in soils with high clay and silt content.High clay content provides more surface area and binding sites for strong adsorption.[1, 17]
Organic Matter Generally decreases leaching.Organic matter strongly adsorbs the compound.[1, 7]
Metal Oxides Significantly decreased leaching.Iron (Fe) and Aluminum (Al) oxides are primary binding sites for strong adsorption.[1, 7]
Phosphate Levels Increased leaching potential.Phosphate competes with Glycine, N-phosphono- for the same adsorption sites in the soil.[1, 17, 20]
Soil Structure Increased leaching in soils with macropores (preferential flow).Allows rapid transport of water and dissolved compounds, bypassing the soil matrix.[18, 19]
Rainfall Increased leaching, especially after heavy rainfall events.High water flow can mobilize the compound, particularly in transport-prone soils.[18, 21]
Soil pH Can influence mobility.Affects the ionic state of the molecule and the surface charge of soil colloids, altering adsorption. epa.gov

Persistence in Aquatic Environments

Once Glycine, N-phosphono- reaches aquatic systems, either through runoff, soil erosion, or spray drift, its persistence is variable and depends on the specific conditions of the environment epa.govwikipedia.org. It is highly soluble in water but generally does not persist in the water column for extended periods, as it tends to adsorb to suspended particles and bottom sediments epa.govwikipedia.org. Sediment, therefore, acts as the primary sink for this compound in aquatic environments epa.gov.

The degradation of Glycine, N-phosphono- in water is primarily a result of microbial activity; it is not readily broken down by water (hydrolysis) or sunlight (photodegradation) orst.eduuwsp.edunih.gov. The rate of microbial degradation dictates its half-life, which is the time it takes for half of the applied amount to break down. The reported half-life in aquatic systems varies widely, ranging from a few days to several months wikipedia.orgorst.edu. This variability is influenced by factors such as water temperature, light availability, and the composition of the native microbial community alanplewis.com.

For example, studies in freshwater have reported a median half-life ranging from a few days to 91 days wikipedia.orgorst.edu. In Canadian ponds, a persistence of 12 to 60 days was observed wikipedia.org. Research in marine water from the Great Barrier Reef demonstrated that persistence is significantly affected by light and temperature. The half-life was 47 days in low-light conditions at 25°C, but this increased dramatically to 267 days in the dark at 25°C and 315 days in the dark at 31°C alanplewis.comresearchgate.net. The primary degradation product resulting from microbial action is aminomethylphosphonic acid (AMPA) uwsp.eduresearchgate.net.

Table 2: Reported Half-Life of Glycine, N-phosphono- in Various Aquatic Environments


Aquatic SystemConditionReported Half-LifeSource
General Aquatic EnvironmentVariableA few days to 91 days epa.gov
Freshwater Ponds (Canada)Field conditions12 to 60 days researchgate.net
Freshwater (General)Variable water conditions3 days to 19 weeks tandfonline.com
Marine Water (Coastal)Low-light, 25°C47 days[11, 13]
Marine Water (Coastal)Dark, 25°C267 days[11, 13]
Marine Water (Coastal)Dark, 31°C315 days[11, 13]

Modeling of Environmental Transport

To predict the environmental fate and potential for off-site transport of Glycine, N-phosphono-, researchers and regulatory agencies utilize mathematical models. These models simulate complex processes such as leaching, runoff, degradation, and plant uptake to estimate concentrations in soil and water over time researchgate.netnih.gov.

Among the most commonly used models for pesticide fate are the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT) nih.govnih.gov. PRZM is a one-dimensional model that simulates the vertical movement of pesticides through the soil profile, accounting for factors like adsorption, degradation, and plant uptake epa.govepa.goveuropa.eu. It can predict the amount of a substance that might leach below the root zone and potentially reach groundwater frontiersin.org. Studies have used PRZM to simulate the environmental behavior of Glycine, N-phosphono- and its primary metabolite, AMPA. One such study found that while PRZM could describe the general distribution of the compound in the soil profile, it underestimated the persistence of AMPA nih.govfrontiersin.org.

For larger-scale assessments, such as at the watershed level, field-scale models like PRZM are often coupled with other models. The SWAT model, for instance, can simulate hydrology and pollutant transport for an entire watershed, integrating inputs from various land uses nih.govresearchgate.net. By coupling PRZM (for agricultural fields) with SWAT (for the river basin), a more comprehensive assessment of pesticide exposure in surface waters can be achieved nih.govresearchgate.net. These modeling approaches are crucial for risk assessment, helping to understand how different agricultural practices and environmental conditions might affect the movement of Glycine, N-phosphono- into aquatic ecosystems researchgate.netnih.gov.

Table 3: Key Environmental Transport Models Used for Glycine, N-phosphono-


ModelDescriptionApplication for Glycine, N-phosphono-Source
PRZM (Pesticide Root Zone Model) A one-dimensional, finite-difference model that simulates pesticide fate and transport in the crop root zone and unsaturated soil.Used to predict leaching potential and persistence in the soil profile. Can simulate both the parent compound and its metabolites like AMPA.[22, 34, 37]
SWAT (Soil and Water Assessment Tool) A watershed-scale model that simulates the quality and quantity of surface and ground water and predicts the environmental impact of land use and management practices.Used to assess the transport of the compound via runoff and erosion from agricultural fields into rivers and other surface water bodies at a larger scale.[25, 33]
Coupled Models (e.g., PRZM/SWAT) Integration of field-scale models (like PRZM) with watershed-scale models (like SWAT).Provides a comprehensive assessment by using PRZM to simulate runoff from specific fields, which then serves as an input for SWAT to model the fate within the entire watershed.[25, 33]

Impact on Soil Microbiota and Ecosystem Function

Glycine, N-phosphono- can impact soil microbial communities, which are essential for maintaining soil health and ecosystem services like nutrient cycling and organic matter decomposition soilassociation.orgsoilassociation.org. The compound functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is crucial for the synthesis of aromatic amino acids in plants and many microorganisms ucanr.edunih.govmdpi.com.

The effects on soil microbiota are complex and research findings have been varied. Some studies report that the application of Glycine, N-phosphono- can alter the composition and function of the microbial community frontiersin.orgsoilassociation.org. For example, repeated applications have been shown to increase the relative abundance of certain gram-negative bacteria, such as Burkholderia spp. nih.gov. Other research suggests that these effects can be minor, transient, or dependent on the specific soil type and the formulation of the product used ucanr.eduresearchgate.net. In some cases, soil microbes can utilize the compound as a source of carbon, nitrogen, or phosphorus, leading to a short-term increase in microbial activity following its application soilassociation.orgmdpi.com.

Beyond shifts in community composition, Glycine, N-phosphono- can influence key microbial functions by affecting soil enzyme activities. These enzymes are critical for nutrient cycling. For instance, studies have investigated its effect on urease (involved in nitrogen cycling) and phosphatases (involved in phosphorus cycling) mdpi.comthepharmajournal.com. The results often depend on the application dose; one study found that higher doses of Glycine, N-phosphono- decreased the activity of urease and acid phosphatase in the soil thepharmajournal.com. However, other studies have reported no significant adverse effects on soil microbial enzyme activities when the compound is applied at recommended label rates mdpi.comresearchgate.net.

Table 4: Summary of Observed Impacts of Glycine, N-phosphono- on Soil Microbiota and Function


AspectObserved ImpactDetailsSource
Microbial Community Composition Variable; can cause shifts in community structure.Some studies report changes, such as an increase in gram-negative bacteria, while others find no significant overall effect. Effects are influenced by soil type and application history.[9, 10, 12]
Microbial Biomass/Activity Contrasting results; can be inhibitory or stimulatory.Some microbes can degrade and use the compound as a nutrient source, causing a short-term increase in activity. Other studies report inhibitory effects.[3, 5, 26]
Soil Enzyme Activity Can be affected, often in a dose-dependent manner.Higher doses have been shown to reduce the activity of enzymes like urease and acid phosphatase. Effects on other enzymes like beta-glucosidase are inconsistent.[14, 31, 32]
Specific Microbial Groups Potential negative impacts on beneficial microbes.Concerns have been raised about impacts on nitrogen-fixing bacteria, phosphate-solubilizing fungi, and mycorrhizal fungi.[12, 30]
Ecosystem Function Potential alteration of nutrient cycling.By affecting key enzymes and microbial groups, the compound has the potential to alter the cycling of carbon, nitrogen, and phosphorus in the soil.[26, 31]

Advanced Analytical and Detection Techniques

Chromatographic Methodologies

Chromatography is a cornerstone for the separation, identification, and quantification of Glycine (B1666218), N-phosphono- from complex mixtures. Due to its high polarity and amphoteric nature, direct analysis can be challenging, often requiring specialized columns, derivatization, or specific detection methods.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Glycine, N-phosphono-. Various HPLC methods have been developed, often involving a derivatization step to enhance the compound's chromatographic retention and detectability, especially when using common detectors like fluorescence or UV-Vis. nih.govscielo.br

One approach involves pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine group of Glycine, N-phosphono-, rendering it fluorescent and more amenable to reverse-phase chromatography. nsf.gov This method, often coupled with fluorescence detection (FLD), offers high sensitivity and is a cost-effective alternative to mass spectrometry-based detection. nih.gov The efficiency of the derivatization process is a critical step, with parameters such as pH and reagent concentration needing careful optimization to ensure complete reaction. nih.gov

Alternatively, HPLC systems can be coupled with other detectors, such as a Diode Array Detector (DAD) or an Electrochemical Detector (EC). nih.govscielo.br For instance, a method utilizing an adsorbosphere XL SAX column with a mobile phase of potassium dihydrogen phosphate (B84403) in a water/methanol mixture and UV detection at 195 nm has been reported for its quantification in serum and gastric content. nih.gov Another method employs a Newcrom B mixed-mode column with a mobile phase of acetonitrile, water, and phosphoric acid, allowing for UV detection at 200 nm. utexas.edu

Below is a table summarizing various HPLC methods used for the detection and quantification of Glycine, N-phosphono-.

Table 1: HPLC Methods for Glycine, N-phosphono- Analysis

Column Type Derivatization Agent Detector Key Features
Ultra-High-Pressure Liquid Chromatography (UHPLC) FMOC-Cl Fluorescence (FLR) Low cost and accessible alternative to MS detection. nih.gov
Adsorbosphere XL SAX 90A 10μ None UV Simple method suitable for forensic purposes. nih.gov
Newcrom B mixed-mode None UV Allows for detection at 200 nm. utexas.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Glycine, N-phosphono-. However, due to the compound's low volatility, a derivatization step is mandatory to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nsf.gov

Common derivatization strategies involve reactions with agents like trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroethanol (TFE), or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govisotope.com These reactions typically target the active hydrogen atoms in the carboxyl, phosphonyl, and amino groups of the molecule. The resulting derivatives are then amenable to separation on a GC column and detection by a mass spectrometer. nih.gov

The choice of derivatization reagent and reaction conditions is critical for achieving high derivatization yields and reproducible results. GC-MS methods, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, offer excellent sensitivity and selectivity for the determination of Glycine, N-phosphono- in various samples. nsf.govisotope.com

The coupling of Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI/MS) or tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of Glycine, N-phosphono-. This is due to its high sensitivity, selectivity, and the ability to analyze the compound without derivatization. nsf.govwikipedia.org

Direct analysis is possible using specialized chromatographic columns, such as hydrophilic interaction liquid chromatography (HILIC) columns, which are well-suited for retaining polar compounds like Glycine, N-phosphono-. The mobile phase composition, often containing buffers like ammonium (B1175870) carbonate, is optimized to ensure proper ionization in the ESI source. wikipedia.org Detection is typically performed in negative ionization mode, monitoring for the characteristic mass-to-charge ratio (m/z) of the deprotonated molecule.

LC-MS/MS provides enhanced specificity by monitoring specific fragmentation transitions of the parent ion, which helps to eliminate matrix interferences and reduce the likelihood of false positives. However, matrix effects, such as ion suppression, can be a significant challenge in LC/ESI/MS analysis, particularly in complex matrices like cereals. The use of isotopically labeled internal standards, such as ¹³C₂-¹⁵N-Glycine, N-phosphono-, can help to compensate for these matrix effects and improve the accuracy of quantification.

Table 2: LC-MS/MS Parameters for Glycine, N-phosphono- Analysis

Ionization Mode Precursor Ion (m/z) Product Ions (m/z)

Data derived from a direct analysis method.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and pre-concentration of Glycine, N-phosphono- from various sample matrices prior to chromatographic analysis. This step is crucial for removing interfering substances that could affect the accuracy and sensitivity of the analytical method.

A variety of SPE sorbents can be employed, with the choice depending on the specific matrix and the analytical method to follow. For instance, selective molecularly imprinted polymer (MIP) phases have been developed that are highly efficient for the rapid purification and concentration of Glycine, N-phosphono-. Other methods may utilize anion exchange resins. nih.gov

The SPE protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. The selection of appropriate solvents for each step is critical for achieving high recovery rates. In some advanced applications, SPE can be combined with simultaneous analytical derivatization in a single step, a technique known as solid-phase analytical derivatization (SPAD), which can streamline the sample preparation process.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information about the Glycine, N-phosphono- molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation and quantification of Glycine, N-phosphono-. It provides detailed information about the chemical environment of specific nuclei within the molecule.

¹H NMR: The ¹H NMR spectrum of Glycine, N-phosphono- exhibits characteristic signals that can be used for its identification and quantification. The protons of the methylene (B1212753) group adjacent to the phosphorus atom (CH₂-P) typically appear as a doublet due to coupling with the phosphorus nucleus. A study reported this doublet at 3.00 ppm with a coupling constant (J) of 11.7 Hz. The protons of the other methylene group (CH₂-N) appear as a singlet, which has been reported at 3.73 ppm. Quantification can be achieved by integrating the area of these peaks relative to a known internal standard.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Although less commonly used for routine quantification, it is essential for unambiguous structural confirmation.

³¹P NMR: As an organophosphorus compound, ³¹P NMR spectroscopy is a particularly powerful technique for the analysis of Glycine, N-phosphono-. It provides a direct and highly selective means of detection and quantification. The ³¹P chemical shift is sensitive to the pH of the solution due to the ionization of the phosphonate (B1237965) group. At pH values of 3.5 and 9.3, a chemical shift of 8.4 ppm has been reported, which shifts to 16.5 ppm at pH 11. In a concentrated aqueous solution of its isopropylamine (B41738) salt, a chemical shift of 9.18 ppm has been observed. This technique has been successfully used to quantify the compound in biological specimens with minimal sample pretreatment.

¹⁵N NMR: ¹⁵N NMR spectroscopy can provide insights into the nitrogen environment within the Glycine, N-phosphono- molecule. Due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus, this technique often requires the use of isotopically enriched samples to obtain a sufficient signal-to-noise ratio in a reasonable time. Studies involving ¹⁵N-labeled Glycine, N-phosphono- have been conducted to trace its fate and degradation in environmental systems. The chemical shift of the nitrogen in amino acids is dependent on its protonation state and the surrounding chemical structure. For glycine, the amide ¹⁵N chemical shift is typically in the range of 104 to 115 ppm.

Table 3: NMR Data for Glycine, N-phosphono-

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Notes
¹H (CH₂-P) 3.00 Doublet 11.7 Hz
¹H (CH₂-N) 3.73 Singlet -
³¹P 8.4 - - At pH 3.5 and 9.3.
³¹P 16.5 - - At pH 11.

Electrochemical and Surface Analysis Methods

Potentiodynamic polarization is an electrochemical technique used to study the corrosion and inhibition behavior of materials. This method involves scanning the potential of a working electrode and measuring the resulting current, which provides information about the rates of both anodic (oxidation) and cathodic (reduction) reactions occurring on the surface.

Studies have investigated Glycine, N-phosphono- (referred to as N-phosphono-methyl-glycine or NPMG in corrosion literature) as a corrosion inhibitor for carbon steel in neutral solutions. researchgate.neticm.edu.pl Potentiodynamic polarization curves have shown that formulations containing this compound can act as a mixed-type inhibitor, meaning it retards both the anodic dissolution of the metal and the cathodic oxygen reduction reaction. cityu.edu.hkicm.edu.pl The inhibition efficiency is dependent on the concentration of the inhibitor. cityu.edu.hk

The addition of other ions, such as Zn²⁺, can enhance the inhibitory effect. icm.edu.pl The analysis of polarization curves for a Glycine, N-phosphono-/Zn²⁺ mixture demonstrated that the formulation's efficiency increased with concentration. icm.edu.pl These studies are crucial for understanding the mechanism by which the inhibitor forms a protective film on the metal surface, thereby reducing the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the properties of electrochemical systems, including the interfaces between electrodes and solutions. By applying a small amplitude AC potential over a range of frequencies, EIS can provide detailed information about processes such as charge transfer, diffusion, and the capacitive behavior of surface films.

EIS has been utilized in the development of highly sensitive electrochemical sensors for the detection of Glycine, N-phosphono-. One approach involves the use of a molecularly imprinted polymer (MIP) made of chitosan (B1678972) deposited onto a gold microelectrode. The binding of the target molecule to the MIP layer alters the electrochemical properties of the interface, which is measured as a change in impedance. This label-free detection method has achieved a linear response over a wide concentration range, from picograms to nanograms per milliliter, with a very low detection limit.

In the context of corrosion science, EIS is used alongside potentiodynamic polarization to evaluate the performance of Glycine, N-phosphono- as a corrosion inhibitor. cityu.edu.hk EIS measurements can help characterize the protective film formed on the metal surface. Analysis of the impedance data, often using equivalent circuit models, can quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon addition of the inhibitor typically indicate the formation of a protective adsorbed layer that hinders the corrosion process. cityu.edu.hk For instance, impedance measurements for carbon steel in the presence of Glycine, N-phosphono- showed that the inhibitor molecules form an adsorbed layer, blocking the corrosion process. cityu.edu.hk

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental composition of the top few nanometers of a material's surface. carleton.eduosti.gov It works by bombarding a surface with a focused electron beam, which causes the emission of "Auger electrons" with kinetic energies characteristic of the elements present. wikipedia.org When combined with ion sputtering to progressively remove surface layers, AES can be used for depth profiling to determine the elemental composition as a function of depth. researchgate.net

AES has been instrumental in characterizing the protective films formed by Glycine, N-phosphono- (NPMG) on carbon steel surfaces in corrosion inhibition studies. researchgate.net To understand the structure and composition of these inhibiting layers, the films were sputtered with an argon ion beam to obtain a depth profile. researchgate.net

The analysis of the depth profile revealed the elemental distribution within the film. For instance, the AES depth profile of a film formed on carbon steel showed the presence of phosphorus, nitrogen, carbon, and oxygen from the inhibitor molecule, as well as iron from the substrate. researchgate.net The relative atomic percentages of these elements can be plotted against sputtering time to visualize the film's layered structure. Such studies have shown how the composition and growth rate of the film are influenced by factors like inhibitor concentration, exposure time, and the presence of other ions like calcium in the water. researchgate.net This detailed compositional information is crucial for elucidating the mechanism of corrosion inhibition.

Secondary Ion Mass Spectrometry (SIMS) for Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of solid surfaces and thin films. arxiv.org The technique involves bombarding the sample surface with a focused primary ion beam, which causes the sputtering of atoms and molecules from the outermost layers. mdpi.com A fraction of these sputtered particles are ionized (secondary ions) and are subsequently analyzed by a mass spectrometer. arxiv.orgmdpi.com

In depth profiling mode, the primary ion beam is used to gradually erode or etch a crater into the sample. libretexts.org By continuously analyzing the secondary ions ejected from the bottom of this crater as a function of sputtering time, a concentration profile versus depth can be generated. libretexts.org This provides detailed information about the distribution of chemical species within the near-surface region of the material. libretexts.org

Time-of-Flight SIMS (ToF-SIMS) is a particularly powerful variant of this technique. It utilizes a pulsed primary ion beam and a time-of-flight mass analyzer, which collects a full mass spectrum for each pulse. eag.com This allows for the simultaneous detection of all elements and molecules, making it ideal for the analysis of unknown contaminants without prior knowledge of the sample's composition. eag.com For depth profiling, ToF-SIMS often employs a dual-beam setup: one beam (e.g., an argon gas cluster ion beam) sputters a crater, while a second, pulsed beam analyzes the crater floor. libretexts.orgnist.gov This approach minimizes damage to the molecular information being analyzed and provides high-quality data from well-defined depths. libretexts.org

Investigate the penetration and distribution of Glycine, N-phosphono- in the top layers of soil particles.

Analyze its presence and depth within thin organic films or biofilms.

Characterize its distribution in the cross-section of plant tissues, such as roots or leaves, to understand uptake and translocation.

The high sensitivity of SIMS, with detection limits in the parts-per-million to parts-per-billion range, would be advantageous for detecting trace amounts of the compound in these matrices. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Film Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. acs.org

XPS operates on the principle of the photoelectric effect. A sample is irradiated with a beam of X-rays of a known energy, which causes the ejection of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured by a detector. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. acs.org

XPS has been effectively used to study the adsorption and interaction of Glycine, N-phosphono- with various mineral surfaces, which is a critical process governing its environmental fate. Research on the adsorption of Glycine, N-phosphono- on goethite (α-FeOOH), a common iron oxide in soils, has utilized XPS to elucidate the binding mechanisms. acs.org

ParameterObservationInterpretationSource(s)
Technique X-ray Photoelectron Spectroscopy (XPS)Provides elemental and chemical state information of surfaces. acs.org
Sample System Glycine, N-phosphono- adsorbed on goethite (α-FeOOH)Models interaction with common soil minerals. acs.org
Analyzed Signal N 1s photoelectron peakProbes the chemical state of the nitrogen atom in the amine group. acs.org
Key Finding The N 1s peak shifts with increasing pH.Indicates the deprotonation of the amine group (NH₂⁺ → NH) at the mineral surface as pH rises. acs.org
Binding Mechanism Phosphonate groupForms inner-sphere complexes with the goethite surface. acs.orgresearchgate.net
Binding Mechanism Carboxylate groupDoes not show evidence of direct interaction with the goethite surface. acs.org

Isotope Tracing and Monitoring Techniques

Isotope tracing is a powerful tool for tracking the movement and transformation of compounds in the environment. By using molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or by analyzing the natural isotopic composition of a compound, researchers can trace its degradation pathways and identify its sources. nih.govnih.gov

Compound-Specific Isotope Analysis (CSIA) is an analytical approach that measures the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual organic compounds. uni-tuebingen.de Chemical and biological processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes react slightly faster than those with heavier isotopes. This leads to a change, or fractionation, in the isotopic composition of the remaining reactant pool, which can be used to track the extent of degradation. uni-tuebingen.de

For Glycine, N-phosphono-, CSIA has been developed to distinguish between sources and to quantify degradation processes. nih.gov Dual-isotope analysis, measuring both δ¹³C and δ¹⁵N, provides a more robust way to identify transformation pathways. researchgate.net Studies have shown that biotic and abiotic degradation processes result in distinct isotopic fractionation patterns. uni-tuebingen.de For example, the abiotic degradation of Glycine, N-phosphono- by manganese dioxide (MnO₂) results in a strong nitrogen isotope fractionation, whereas biotic degradation by microorganisms like Ochrobactrum sp. shows a much smaller nitrogen fractionation but a noticeable carbon fractionation. uni-tuebingen.de

In a field lysimeter experiment, the fate of ¹³C- and ¹⁵N-labeled Glycine, N-phosphono- was studied over a year. nih.gov Isotope ratio mass spectrometry (IR-MS) was used to trace the labeled atoms in soil, leachate, and plant material. nih.gov The results confirmed rapid degradation, with the ¹⁵N being taken up by maize plants and incorporated into all plant parts, while ¹³C was found only in the roots. nih.gov This indicates that the molecule was broken down into smaller components like ¹⁵NH₄⁺, which were then utilized by the plants. nih.gov

Degradation ProcessIsotope SystemIsotope Fractionation (ε)Apparent Kinetic Isotope Effect (AKIE)InterpretationSource(s)
Biotic (Ochrobactrum sp. FrEM) Carbon (¹³C/¹²C)εC = -4.8‰ ± 0.5‰AKIE_carbon = 1.014C-P bond cleavage via the sarcosine (B1681465) pathway. uni-tuebingen.de
Biotic (Ochrobactrum sp. FrEM) Nitrogen (¹⁵N/¹⁴N)εN = -0.6‰ ± 0.7‰-Small fractionation suggests N is not at the reactive site. uni-tuebingen.de
Abiotic (Manganese Dioxide, MnO₂) Carbon (¹³C/¹²C)-AKIE_carbon = 1.011C-N and C-P bond cleavage occurs. uni-tuebingen.de
Abiotic (Manganese Dioxide, MnO₂) Nitrogen (¹⁵N/¹⁴N)εN = -17‰ ± 0.5‰-Strong fractionation provides a robust indicator of abiotic degradation. uni-tuebingen.de

Interactions with Biological Systems Excluding Direct Human/animal Toxicity

Molecular Interactions with Enzymes and Proteins

Glycine (B1666218), N-phosphono-, known commonly as glyphosate (B1671968), is a molecule recognized for its potent and specific interactions with certain enzymes. Its primary mode of action, particularly as a herbicide, stems from its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS; EC 2.5.1.19). nih.gov This enzyme is crucial in the shikimate pathway, a metabolic route used by plants and microorganisms for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.gov

The inhibition of EPSPS by Glycine, N-phosphono- is a well-studied process. The interaction is not a simple one-to-one binding event but involves the formation of a stable ternary complex. nih.gov The binding is ordered, meaning Glycine, N-phosphono- will only bind to the enzyme after the formation of a binary complex between EPSPS and its first substrate, shikimate-3-phosphate (B1206780) (S3P). nih.gov Following the formation of the EPSPS-S3P complex, Glycine, N-phosphono- binds to the active site. This binding is competitive with respect to the second substrate, phosphoenol pyruvate (PEP), and uncompetitive with respect to S3P. nih.gov The resulting EPSPS-S3P-glyphosate ternary complex is highly stable, effectively blocking the catalytic cycle and halting the production of aromatic amino acids. nih.gov

The chemical structure of Glycine, N-phosphono-, an N-methyl phosphonate (B1237965) derivative of the amino acid glycine, bears some resemblance to PEP, which helps explain its ability to compete for the active site. nih.gov Despite this similarity, it demonstrates remarkable specificity for EPSPS and does not significantly inhibit other PEP-utilizing enzymes, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is involved in bacterial cell wall biosynthesis. nih.gov

Beyond its interaction with EPSPS, the glycine component of the molecule is relevant to general protein structure. Glycine residues, due to their small size (a single hydrogen atom as a side chain), provide significant conformational flexibility to the active sites of enzymes, allowing them to change shape during substrate binding and catalysis. nih.govwikipedia.org While this is a general principle, the glycine backbone of N-phosphonomethylglycine is a key part of the molecule that fits into the enzyme's active site.

Chelation Properties and Metal Ion Complexation

Glycine, N-phosphono- possesses strong metal-chelating properties due to the presence of three key functional groups: a carboxylate group, an amino group, and a phosphonate group. researchgate.net These groups can donate electrons to form coordinate bonds with metal ions, leading to the formation of stable chelate rings. The molecule can act as a versatile ligand, capable of unidentate, bidentate, and tridentate coordination with metal ions. researchgate.net This ambidentate nature allows it to form a variety of complex structures depending on the metal ion, pH, and stoichiometry.

The complexation behavior has been studied with numerous metal ions. For instance, with Group 2 metals, it forms complexes with the general formula [M(HL)·2H2O]. researchgate.net A single-crystal X-ray diffraction study of the barium complex, [Ba(HL)·2H2O], revealed that the ligand coordinates to the metal ion in a bidentate fashion through one phosphonate oxygen and the carboxylate oxygen, while the amine group remains uncoordinated. researchgate.net

Studies with transition metals like copper(II) have shown the formation of several complex species in aqueous solutions, including CuLH(0), CuL(-), CuLH₂⁻¹, CuL₄⁻², and the dinuclear species Cu₂L⁺. nih.gov These copper(II)-glyphosate complexes are noted to be quite stable and are relevant in the speciation of natural fluids. nih.gov The formation of these complexes is pH-dependent, reflecting the different protonation states of the Glycine, N-phosphono- molecule. alanplewis.com

The stability of these metal complexes is a critical parameter, quantified by stability constants (log K). These constants indicate the strength of the interaction between the ligand and the metal ion. A critical evaluation of published data provides recommended stability constants for various metal complexes of N-(phosphonomethyl)glycine.

Stability Constants (log K) for Metal Complexes with N-(phosphonomethyl)glycine
Metal IonComplex Specieslog K
Ca(II)CaL3.25
Mg(II)MgL3.31
Cu(II)CuL10.93
Zn(II)ZnL8.38
Mn(II)MnL5.52
Fe(III)FeL16.0

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Effects on Plant Metabolism and Physiology (non-herbicidal mechanisms)

Glycine, as the simplest amino acid, is central to numerous metabolic pathways in plants. It can be synthesized from the amino acid serine via the enzyme serine hydroxymethyltransferase. wikipedia.org Conversely, glycine can be catabolized through several routes. The primary pathway is the glycine cleavage system, which involves four proteins that decompose glycine into carbon dioxide, ammonia, and a one-carbon unit. mdpi.com Another degradation pathway involves the conversion of glycine back to serine, which can then be converted to pyruvate by serine dehydratase. wikipedia.org

In tea plants, for example, a glycine supply has been shown to induce the dephosphorylation of key glycolytic enzymes in the roots, such as fructose-bisphosphate aldolase, glyceraldehyde-3-phosphate dehydrogenase, and phosphoenolpyruvate (B93156) carboxylase. mdpi.comnih.govnih.gov This dephosphorylation event leads to an increased intensity of glycolysis while decreasing the intensity of the tricarboxylic acid (TCA) cycle. mdpi.comnih.govnih.gov In the leaves, the phosphorylation levels of enzymes involved in glycine breakdown and ammonia assimilation, like glutamine synthetase and ferredoxin-dependent glutamate synthase, are altered, enhancing nitrogen metabolism. mdpi.comnih.govnih.gov

Phosphorylation also plays a critical role in regulating photosynthesis. Photosystem II (PSII), a key protein complex, is regulated by the reversible phosphorylation of its core proteins, such as the D1 protein. mdpi.com These phosphorylation events are crucial for the repair cycle of PSII, ensuring photosynthetic efficiency. mdpi.com

The availability of essential nutrients like phosphorus (P) and nitrogen (N) profoundly influences a plant's carbon (C) metabolism. Phosphorus deficiency, for instance, can significantly impact carbon partitioning. In soybean plants (Glycine max), low-P conditions have been observed to reduce shoot growth and photosynthesis rates. nih.govresearchgate.netnih.gov A notable effect of low-P stress is an alteration in carbohydrate allocation, often leading to an increase in the starch-to-sucrose ratio in leaves. nih.govresearchgate.net This is correlated with changes in the activities of enzymes involved in starch and sucrose metabolism. nih.govresearchgate.net

Glycine, N-phosphono-, containing a phosphonate group, can serve as a phosphorus source for some organisms, which has implications for nutrient cycling. In low-phosphorus aquatic environments, certain cyanobacteria, such as Synechococcus, have been shown to utilize glyphosate as a source of P. nih.gov This ability can influence microbial community dynamics and potentially alleviate the toxic effects of the compound on other microbes. nih.gov While this is a microbial interaction, it highlights the potential for the phosphonate group to enter biological phosphorus cycles, indirectly affecting the P nutrition available to other organisms in an ecosystem.

Impact on Microbial Communities and Enzyme Expression

Glycine, N-phosphono- can have varied effects on soil and aquatic microbial communities. Some studies have shown that its application can lead to a reduction in the total population of soil bacteria and fungi. ms4sub.comresearchgate.net For instance, one study observed a decrease in bacterial count from 6.1x10⁸ cfu/g to 1.6x10⁸ cfu/g and a reduction in fungal count from 1.0x10⁸ cfu/g to 5.0x10⁷ cfu/g within 15 days of treatment. researchgate.net

However, the impact is complex and not solely inhibitory. The degradation of Glycine, N-phosphono- in the soil can produce simpler compounds like aminomethylphosphonic acid (AMPA) and glycine. nih.gov Research suggests that it may be these degradation products, particularly glycine, that drive significant shifts in microbial activity and community composition. nih.gov Glycine can be readily mineralized and assimilated by soil microorganisms, especially bacteria, serving as a source of carbon and nitrogen. researchgate.net

Soil enzymes, which are primarily of microbial origin, are critical for nutrient cycling and are sensitive indicators of soil health. mdpi.comresearchgate.net The activity of these enzymes is influenced by agricultural practices and chemical inputs. Key enzymes involved in carbon, nitrogen, and phosphorus cycling include β-glucosidases (carbon cycle), ureases and leucine (B10760876) aminopeptidases (nitrogen cycle), and phosphatases (phosphorus cycle). nih.govfrontiersin.org The application of compounds like Glycine, N-phosphono- can alter the expression and activity of these enzymes, thereby affecting the rates of organic matter decomposition and nutrient mineralization in the soil. For example, changes in microbial populations will directly impact the potential source of enzymes like dehydrogenases, cellulases, and β-glucosidases, which are crucial for soil functioning. mdpi.com

Key Soil Enzymes and Their Functions in Biogeochemical Cycles
EnzymeBiogeochemical CycleFunction
β-GlucosidaseCarbonCatalyzes the final step in cellulose degradation, releasing glucose. nih.gov
N-acetyl-glucosaminidase (NAG)Carbon/NitrogenDegrades chitin, releasing carbon and nitrogen from fungal biomass. nih.gov
UreaseNitrogenHydrolyzes urea to ammonia and carbon dioxide, making nitrogen available to plants. nih.gov
Leucine Aminopeptidase (B13392206) (LAP)NitrogenHydrolyzes proteins and peptides to release amino acids. frontiersin.org
Acid/Alkaline PhosphatasePhosphorusHydrolyzes organic phosphorus compounds to release inorganic phosphate (B84403). frontiersin.orgnih.gov
DehydrogenaseGeneral Microbial ActivityIndicates overall oxidative activity of soil microorganisms. mdpi.com

Applications in Scientific Research and Technology Development

As a Probe for Enzyme Mechanism Studies

Glycine (B1666218), N-phosphono- serves as a powerful molecular probe for elucidating the mechanisms of certain enzymes, most notably 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. nih.gov

The inhibitory action of Glycine, N-phosphono- on EPSPS is a cornerstone of its use in these studies. It acts as a potent and specific inhibitor by mimicking the transition state of the reaction catalyzed by EPSPS. nih.gov The binding of Glycine, N-phosphono- to the enzyme is competitive with respect to the substrate phosphoenolpyruvate (B93156) (PEP), providing valuable insights into the enzyme's active site and substrate-binding interactions. alanplewis.com

Kinetic analyses have demonstrated that Glycine, N-phosphono- forms a stable ternary complex with the EPSPS enzyme and its first substrate, shikimate-3-phosphate (B1206780) (S3P). nih.gov The formation of this EPSPS-S3P-glyphosate complex effectively blocks the binding of PEP and halts the catalytic cycle. nih.gov The study of this ternary complex using techniques like fluorescence spectroscopy has revealed conformational changes in the enzyme upon substrate and inhibitor binding, further clarifying the enzyme's catalytic mechanism. nih.gov By using Glycine, N-phosphono- as a probe, researchers can investigate the specific amino acid residues involved in substrate binding and catalysis within the EPSPS active site. nih.gov

Development of Corrosion Inhibitors

Glycine, N-phosphono- has been extensively investigated as an effective corrosion inhibitor for metals, particularly for carbon steel in neutral aqueous solutions. nih.govresearchgate.net Its efficacy stems from its ability to form a protective film on the metal surface, thereby isolating it from the corrosive environment.

The primary mechanism of corrosion inhibition by Glycine, N-phosphono- is the formation of a stable, passivating film on the metal surface. nih.gov Surface analysis techniques, such as Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS), have been employed to characterize the composition of these films. nih.govresearchgate.net

Studies have shown that the protective film is primarily composed of hydrous ferric oxides, such as Fe(OH)₃ and FeOOH. researchgate.net Incorporated within this oxide matrix is a complex of iron with Glycine, N-phosphono- (Fe-NPMG), which contributes to the film's stability. researchgate.net The thickness of this protective layer has been found to be proportional to the concentration of the inhibitor in the solution. researchgate.net

The corrosion inhibition efficiency of Glycine, N-phosphono- is significantly enhanced when used in conjunction with certain divalent cations, particularly zinc (Zn²⁺) and calcium (Ca²⁺). nih.govresearchgate.net This phenomenon, known as synergism, results in a more robust and protective film than what is formed by the individual components.

When combined with Zn²⁺, the protective film also contains zinc oxide (ZnO) and zinc hydroxide (B78521) (Zn(OH)₂), alongside the iron oxides and the Fe-NPMG complex. researchgate.net The presence of these zinc compounds further passivates the metal surface. Electrochemical studies have confirmed that formulations containing both Glycine, N-phosphono- and Zn²⁺ act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net The optimal concentration ratio for this synergistic effect is often found to be approximately 1:1 between the cation and Glycine, N-phosphono-. youtube.com

Inhibitor SystemConcentration (ppm)Inhibition Efficiency (%)Reference
NPMG~40Most Efficient (Corrosion Rate Lowest) nih.gov
NPMG/Zn²⁺ (1:1)10~85 researchgate.net
NPMG/Zn²⁺ (1:1)100~95 researchgate.net

The mechanism of corrosion inhibition by Glycine, N-phosphono- has been investigated through various modeling approaches. Electrochemical impedance spectroscopy (EIS) results have been used to develop physical models that describe the inhibitor's action on the steel surface. researchgate.net These models help in understanding the properties of the protective film, such as its resistance and capacitance.

Furthermore, quantum chemical studies have been employed to theoretically analyze the interaction between the Glycine, N-phosphono- molecule and the metal surface. nih.gov These computational methods can predict the adsorption behavior of the inhibitor and identify the active sites on the molecule that are responsible for binding to the metal. Such modeling provides a deeper understanding of the inhibition mechanism at a molecular level.

Bioremediation Technologies

Bioremediation, which utilizes microorganisms to degrade environmental pollutants, is a key area of research for addressing contamination by Glycine, N-phosphono-. The development of microbial strains capable of breaking down this compound is a significant focus of these efforts.

A diverse range of bacteria capable of degrading Glycine, N-phosphono- have been isolated from contaminated soils and water. alanplewis.comnih.gov These microorganisms utilize the compound as a source of phosphorus, carbon, or nitrogen. alanplewis.com The isolation and characterization of these strains are crucial for developing effective bioremediation strategies.

Research has identified two primary metabolic pathways for the bacterial degradation of Glycine, N-phosphono-:

The AMPA Pathway : This pathway involves the cleavage of the C-N bond by the enzyme glyphosate (B1671968) oxidoreductase (GOX), producing aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govnih.gov

The Sarcosine (B1681465) Pathway : This pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, which yields sarcosine and inorganic phosphate (B84403). nih.govnih.gov

Numerous bacterial genera have been identified with the ability to degrade Glycine, N-phosphono-, including Pseudomonas, Bacillus, Ochrobactrum, and Achromobacter. nih.gov The efficiency of degradation can vary significantly between different strains and is influenced by environmental conditions such as pH, temperature, and the concentration of the compound. mdpi.com

Microbial StrainDegradation EfficiencyConditionsReference
Bacillus cereus CB494.47%6 g/L glyphosate, pH 6.0, 35°C, 5 days mdpi.com
Pseudomonas putida Arph1High toleranceUp to 9 g/L glyphosate
Ochrobactrum haematophilum97%In microcosm with Lotus corniculatus L. after 20 days nih.gov
Enterobacter cloacae96.06%In liquid medium
Pseudomonas fluorescens93.45%In liquid medium

Application in Contaminated Soil and Water Treatment

Glycine, N-phosphono-, and its derivatives are subjects of research in the remediation of contaminated soil and water due to their chemical properties, particularly their ability to interact with metal ions and their susceptibility to degradation through advanced processes.

The compound's strong chelating properties allow it to form stable coordinate complexes with a wide range of metal ions. sigmaaldrich.com This characteristic is explored for the remediation of heavy metal-contaminated environments. As a ligand, N-(phosphonomethyl)glycine can form complexes with various metals, including those in Group 2, through its phosphonate (B1237965), carboxylate, and amino groups. researchgate.net Research has demonstrated that glycine-derived ionic liquids, such as glycine hydrochloride ([Gly][Cl]), can be effective washing agents for soil contaminated with heavy metals like cadmium. In one study, [Gly][Cl] removed up to 82.2% of total cadmium from paddy soil under optimized conditions, significantly lowering the concentration below risk screening values. nih.gov

Table 1: Research Findings on N-phosphonoglycine in Environmental Remediation
Application AreaMethod/ProcessKey FindingReference
Contaminated SoilSoil Washing with Glycine HydrochlorideRemoved 82.2% of total Cadmium (Cd) from contaminated paddy soil. nih.gov
Wastewater TreatmentOzone-Catalyzed OxidationEffectively reduces color and biological toxicity of wastewater containing N-phosphonoglycine derivatives. researchgate.net
Soil MicrobiologyMicrobial DegradationPrimary degradation in soil is linked to microbial activity, breaking the compound down to ammonia, phosphate, and CO2. scispace.com
Soil InteractionAdsorptionThe compound reacts with soils through adsorption onto clays (B1170129) and metal oxides, which can decrease its mobility. researchgate.net

Design and Evaluation of Novel Herbicide Leads and Analogs

The widespread use of Glycine, N-phosphono- has led to the evolution of resistant weeds, prompting extensive research into the design and evaluation of novel herbicide leads and analogs. nih.gov The primary strategy involves creating new derivatives or compounds that can overcome resistance mechanisms, either by having a different mode of action or by being effective in combination with existing herbicides. researchgate.net

One approach is the direct chemical modification of the N-phosphonoglycine molecule. For instance, a study involved synthesizing a new derivative by blocking the free phosphonate hydroxyl groups using a 1-chloro-2,4-dinitrobenzene (B32670) (DNB) group. The resulting compound, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, was then evaluated for its herbicidal activity against several weed species that had developed resistance. nih.gov

Another major strategy is to develop new herbicides with different target sites that can be used in conjunction with N-phosphonoglycine. Saflufenacil, an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), is effective against broadleaf weeds, including some species that are resistant to N-phosphonoglycine. nih.govresearchgate.net Research focuses on creating novel PPO inhibitors, such as uracil (B121893) derivatives containing an isoxazoline (B3343090) moiety, to provide alternative solutions for weed management. nih.gov Similarly, pyraclonil, another novel PPO-inhibiting herbicide, has been evaluated for its efficacy alone and in combination with other herbicides in rice cultivation systems. escholarship.org

Table 2: Examples of Novel Herbicide Design Strategies
StrategyExample Compound/ClassIntended PurposeReference
Direct Analog Synthesis2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetateTo create a new derivative of N-phosphonoglycine with activity against resistant weeds. nih.gov
Alternative Target (PPO)Uracil derivatives with isoxazoline moietyDesign of novel PPO inhibitors to control glyphosate-resistant weeds. nih.gov
Alternative Target (PPO)SaflufenacilA PPO inhibitor used in combination with N-phosphonoglycine for broader weed control. researchgate.net
Alternative Target (PPO)PyraclonilA novel PPO inhibitor evaluated for weed control in rice. escholarship.org

Targeting Specific Biochemical Pathways in Plants and Pests

The herbicidal activity of Glycine, N-phosphono- stems from its highly specific inhibition of a key enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms. nih.gov This enzyme is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.govdntb.gov.ua N-phosphonoglycine acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP), effectively blocking the pathway and leading to plant death. nih.govresearchgate.net The elucidation of the crystal structure of EPSPS in complex with its substrate and N-phosphonoglycine has provided a detailed understanding of this interaction at an atomic level, guiding efforts to engineer herbicide-resistant crops and design new inhibitors. nih.gov Resistance in weeds often arises from point mutations in the EPSPS gene, such as the substitution of glycine at position 101 with alanine (B10760859) (G101A) or proline at position 106 with leucine (B10760876) (P106L), which reduce the binding affinity of the inhibitor while maintaining enzyme function. nih.govresearchgate.net

Research into novel herbicide leads also explores targeting different biochemical pathways with structurally related compounds. Phosphonic and aminophosphonate analogues of amino acids have been synthesized and tested as inhibitors for other classes of enzymes, such as aminopeptidases. nih.govresearchgate.net For example, a series of phosphonic acid analogues of phenylglycine were evaluated for their inhibitory activity against porcine aminopeptidase (B13392206) N and an aminopeptidase from barley seeds. nih.gov These studies aim to understand the binding preferences of different enzymes for aminophosphonate inhibitors, which could lead to the development of compounds with entirely new modes of action. nih.govresearchgate.net Other research has shown that phosphonate analogues can also be designed to potently inhibit lipases, acting as active site-directed inhibitors that mimic the tetrahedral intermediate of the natural enzymatic reaction. nih.gov

Studies of Nucleic Acid Analogues

While Glycine, N-phosphono- itself is not a nucleic acid analogue, its core structure—a modified glycine—is central to a major class of synthetic nucleic acid mimics known as Peptide Nucleic Acids (PNA). mdpi.comwikipedia.org Nucleic acid analogues are synthetic compounds that are structurally similar to DNA and RNA and are used in molecular biology and for therapeutic applications. nih.govwikipedia.org They are often designed to have improved properties, such as enhanced stability against degradation by cellular nucleases. nih.gov

In PNA, the entire sugar-phosphate backbone of DNA and RNA is replaced by a charge-neutral backbone composed of repeating N-(2-aminoethyl)glycine units, to which the nucleobases are attached. wikipedia.orgnih.gov This fundamental change imparts unique properties to PNA. Because the backbone is uncharged, PNA can bind to complementary DNA or RNA strands with higher affinity and greater sequence specificity than natural nucleic acids, as there is no electrostatic repulsion between the strands. mdpi.comwikipedia.org

The N-(2-aminoethyl)glycine backbone provides a versatile scaffold for further chemical modifications to fine-tune the properties of PNA for specific applications. mdpi.com Research in this area involves synthesizing PNA with various modifications to the backbone to enhance properties like binding affinity, cellular uptake, and structural preorganization. mdpi.comnih.gov The synthesis of these analogues is achieved through methods of peptide synthesis rather than enzymatic polymerization. wikipedia.org The study of dipeptides containing N-phosphonomethylglycine further links the herbicide's structure to the field of peptide chemistry, which is the foundation for PNA synthesis. nih.gov

Table 3: Comparison of Natural Nucleic Acids and Peptide Nucleic Acids (PNA)
PropertyDNA/RNAPeptide Nucleic Acid (PNA)
Backbone StructureDeoxyribose/Ribose sugar-phosphateN-(2-aminoethyl)glycine units linked by peptide bonds
Backbone ChargePolyanionic (negative)Neutral
Binding AffinityStandardHigher than DNA/RNA due to lack of electrostatic repulsion
Nuclease ResistanceSusceptible to degradationResistant to degradation by nucleases and proteases
SynthesisEnzymatic (in vivo) or chemicalChemical peptide synthesis

Emerging Research Directions and Future Perspectives

Advanced Modeling of Compound Interactions at the Molecular Level

Computational chemistry is playing an increasingly vital role in elucidating the behavior of N-phosphonomethylglycine at the atomic level. Quantum mechanical calculations are being employed to investigate the compound's degradation pathways in aqueous environments. nih.gov These theoretical studies help to clarify experimental disagreements and provide insights into reaction mechanisms that are difficult to observe directly. nih.gov

One area of focus is the protonation process of N-phosphonomethylglycine, which influences its chemical and physical properties. researchgate.net Potentiometric measurements and thermodynamic studies are used to determine the protonation constants and the structure of the compound in solution at different pH levels. researchgate.net This information is crucial for accurately modeling its interactions with other molecules and surfaces. researchgate.net For instance, research has confirmed that in a pH range of 7-8, the protonated site is the phosphonate (B1237965) group, not the amino group, a detail that refines the understanding of its chemical and biochemical actions. researchgate.net

Furthermore, molecular modeling is used to study the formation of complexes between N-phosphonomethylglycine and various metal ions present in natural fluids and soils. researchgate.netscielo.org.ar These studies are essential for predicting the compound's mobility and bioavailability in the environment. scielo.org.ar

Exploration of Novel Degradation Pathways and Microorganisms

Research into the biodegradation of N-phosphonomethylglycine is a burgeoning field, with scientists continually identifying new microorganisms and enzymatic pathways capable of breaking down this compound. This is considered a safe, cost-effective, and reliable method for its removal from soil and water. mdpi.com

Bacteria are the most frequently reported microorganisms involved in this degradation, utilizing the compound as a source of carbon, nitrogen, and phosphorus. mdpi.com Some fungal genera, such as Aspergillus, Fusarium, Penicillium, and Trichoderma, have also demonstrated the ability to degrade N-phosphonomethylglycine. mdpi.com

Two primary degradation pathways in bacteria have been identified:

Glyphosate (B1671968) oxidoreductase (GOX) pathway: This pathway involves the cleavage of the C-N bond, producing aminomethylphosphonic acid (AMPA) and glyoxylate. mdpi.comencyclopedia.pub

Carbon-phosphorus (C-P) lyase pathway: This pathway directly cleaves the C-P bond to yield sarcosine (B1681465) and phosphate (B84403). mdpi.com

Recent studies have focused on identifying specific genes, such as the phnJ gene, which is critical for the C-P lyase pathway and the mineralization of N-phosphonomethylglycine. nih.gov The presence of such genes in various water bodies suggests the existence of native microbial populations with the potential for bioremediation. nih.gov For example, strains of Pantoea, Pseudomonas, and Klebsiella have been isolated and shown to utilize N-phosphonomethylglycine as a sole carbon source. nih.gov

Microorganism Degradation Pathway/Enzyme Key Findings
Xanthomonas maltophiliaNot specifiedDegrades N-phosphonomethyliminodiacetic acid (a related compound) to AMPA. nih.gov
Pseudomonas aeruginosaIntermediate-low degradation capability. mdpi.comCan utilize either the GOX or C-P lyase pathway. mdpi.com
Bacillus cereusIntermediate-high degradation capability. mdpi.comCan utilize either the GOX or C-P lyase pathway. mdpi.com
Agrobacterium radiobacterNot specifiedReported to degrade N-phosphonomethylglycine. mdpi.com
Alcaligenes sp.Not specifiedReported to degrade N-phosphonomethylglycine. mdpi.com
Rhizobium genusC-P lyase pathway (phnJ gene)Genes from this genus have been widely reported in glyphosate degradation. nih.gov

Integration of Multi-Omics Approaches in Environmental and Biochemical Studies

The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing the study of N-phosphonomethylglycine's effects on biological systems. kcl.ac.uk These approaches provide a holistic view of the molecular changes occurring within an organism or ecosystem in response to exposure.

Multi-omics studies are being used to:

Identify molecular biomarkers of exposure.

Elucidate the mechanisms of action and potential unintended effects.

Assess the metabolic disturbances in organisms. kcl.ac.uk

For example, integrated proteomics and metabolomics analyses have revealed changes in glutathione (B108866) metabolism, indicating increased oxidative stress in organisms exposed to N-phosphonomethylglycine. kcl.ac.uk These studies have also shown alterations in amino acid and fatty acid metabolism. kcl.ac.uk The integration of lipidomics and transcriptomics is another powerful strategy to uncover the complex pleiotropic effects of compounds on cellular processes like autophagy. frontiersin.org

Furthermore, multi-omics approaches are being applied to understand the regulation of key cellular processes like protein phosphorylation, which can be influenced by external factors. nih.gov By combining phosphoproteomics, proteomics, and transcriptomics, researchers can identify the kinases, phosphatases, and other regulatory molecules involved in these signaling cascades. nih.gov

Development of More Sensitive and Portable Detection Methods

There is a growing demand for rapid, sensitive, and field-portable methods for detecting N-phosphonomethylglycine in environmental and biological samples. While traditional laboratory-based techniques like chromatography coupled with mass spectrometry offer high accuracy, they can be time-consuming and require sophisticated equipment. nih.gov

Emerging detection technologies aim to overcome these limitations:

Biosensors: Potentiometric biosensors based on enzyme inhibition have shown promise for the in-field detection of pesticides. researchgate.net These devices are simple, portable, and can provide rapid results, making them suitable for screening purposes. researchgate.net

Nanoparticle-based assays: Signal amplification strategies using nanoparticles, such as porphyrin nanoparticles, are being developed to enhance the sensitivity of detection methods. nih.gov These assays can achieve low picomolar limits of detection and offer increased stability compared to enzyme-based assays. nih.gov

Plasmonic biosensors: Waveguide-enhanced nanoplasmonic biosensors are being developed for the ultrasensitive and rapid detection of biomolecules, with potential applications for environmental monitoring. mdpi.com These sensors can offer low limits of detection and fast response times. mdpi.com

Organic electrochemical transistors (OECTs): These devices are being explored for the development of ultrafast, low-cost, and portable detection platforms that can be controlled by a mobile phone. polyu.edu.hk

Investigation of Previously Undiscovered Biochemical Roles or Interactions

While the primary mode of action of N-phosphonomethylglycine as an inhibitor of the shikimate pathway enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase is well-established, research continues to uncover other potential biochemical interactions. sigmaaldrich.com Due to its strong chelating properties, N-phosphonomethylglycine can form complexes with a wide range of metal ions. scielo.org.arsigmaaldrich.com This chelation can affect the bioavailability and transport of essential minerals in organisms and the environment. scielo.org.ar

Synthesis of Tailored Derivatives for Specific Research Applications

The synthesis of novel derivatives of N-phosphonomethylglycine is an active area of research aimed at developing tools for specific scientific investigations. nih.govresearchgate.net By modifying the core structure of the molecule, scientists can create analogs with altered properties, such as enhanced biological activity or specific labeling for tracking and detection.

Q & A

How can researchers design experiments to resolve contradictions in product chemistry data for Glycine, N-phosphono- across different batches or formulations?

Contradictions in data often arise from variations in synthesis protocols, analytical methods, or impurities. For example, studies on glyphosate formulations (e.g., MON-8776-4, MON-2139) highlight discrepancies in stability and composition due to differences in salt forms (isopropylamine vs. ammonium) or co-formulants like 2,4-D . To address this:

  • Methodological approach : Use standardized protocols for synthesis and characterization (e.g., HPLC, NMR) to ensure batch-to-batch consistency.
  • Statistical validation : Apply multivariate analysis to identify outliers and correlate variables like pH, temperature, or catalytic residues.
  • Cross-validation : Compare data with independent studies (e.g., NIST reference methods) to confirm analytical accuracy .

What advanced analytical techniques are recommended for quantifying Glycine, N-phosphono- metabolites in environmental or biological matrices?

Metabolite analysis requires high sensitivity due to low concentrations and matrix interference. Studies on glyphosate residues in crops, soil, and water emphasize:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., FMOC-Cl) to enhance detection limits .
  • Isotope dilution assays using ¹³C-labeled internal standards to correct for matrix effects in complex samples like fish tissue or sugarcane .
  • Validation parameters : Include recovery rates (70–120%), limits of quantification (LOQ < 0.01 ppm), and cross-checking against regulatory guidelines (e.g., EPA OPPTS 830 series) .

How can researchers investigate the pH-dependent stability of Glycine, N-phosphono- in aqueous systems?

Degradation pathways vary significantly with pH. For example:

  • Acidic conditions : Hydrolysis of the phosphonate group dominates, forming aminomethylphosphonic acid (AMPA) .
  • Alkaline conditions : Oxidative degradation via hydroxyl radicals may occur.
    Experimental design :
  • Use buffered solutions (e.g., glycine-HCl for pH 2.5; MOPS for pH 7.0) to isolate pH effects .
  • Monitor degradation kinetics via ³¹P NMR or ion chromatography.
  • Incorporate Arrhenius modeling to predict shelf-life under varying temperatures .

What are the methodological challenges in elucidating the interaction between Glycine, N-phosphono- and soil microbiota?

Soil microbial degradation is critical for environmental persistence studies. Key challenges include:

  • Community complexity : Use metagenomic sequencing to identify glyphosate-degrading taxa (e.g., Pseudomonas, Arthrobacter) .
  • Enzyme activity assays : Measure C–P lyase activity via spectrophotometric detection of phosphate release.
  • Field vs. lab disparities : Conduct microcosm experiments with sterilized vs. non-sterilized soil to distinguish biotic/abiotic degradation .

How can computational modeling enhance the understanding of Glycine, N-phosphono-’s molecular interactions with plant enzyme targets?

Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), but resistance mutations (e.g., Pro106Ser) reduce binding affinity. Methodological strategies:

  • Molecular docking : Simulate ligand-enzyme interactions using software like AutoDock Vina with crystal structures (PDB: 1RF5) .
  • Free energy calculations : Apply molecular dynamics (MD) and MM-PBSA to quantify binding energy changes in mutant EPSPS .
  • Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) .

What criteria should guide the formulation of hypothesis-driven research questions on Glycine, N-phosphono-’s ecotoxicological impacts?

Adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example PICO: Does Glycine, N-phosphono- (Intervention) reduce biodiversity (Outcome) in freshwater macroinvertebrates (Population) compared to AMPA (Comparison)?
  • Data sources : Prioritize longitudinal field studies and mesocosm experiments to balance ecological relevance with controlled conditions .

How should researchers address discrepancies between laboratory and field data on Glycine, N-phosphono-’s environmental half-life?

Lab studies often underestimate field persistence due to simplified conditions. Mitigation strategies:

  • Controlled field trials : Monitor degradation under variable rainfall, temperature, and soil organic content .
  • QSAR modeling : Relate molecular descriptors (e.g., log P, solubility) to half-life in diverse environments.
  • Meta-analysis : Aggregate data from regulatory submissions (e.g., Monsanto studies) and peer-reviewed literature to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.